4,4-Difluoro-2-azaspiro[4.5]decane
Description
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
4,4-difluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H15F2N/c10-9(11)7-12-6-8(9)4-2-1-3-5-8/h12H,1-7H2 |
InChI Key |
BPHWACFMDKEIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4,4-Difluoro-2-azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of copper catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the spiro ring can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Scientific Research Applications
4,4-Difluoro-2-azaspiro[4.5]decane has several scientific research applications:
Materials Science: The compound’s structural features make it suitable for developing advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: Researchers use it to study the effects of spirocyclic compounds on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
1-Thia-4-azaspiro[4.5]decane Derivatives
- Example Compounds : N-(5-(Acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 14) and analogs .
- Structural Differences :
- Heteroatoms : Sulfur (thia) replaces one carbon in the spiro ring, altering electronic properties.
- Substituents : Fluorophenyl and acetylated sugar moieties enhance solubility and bioactivity.
- Synthesis: Achieved via bromide-mediated coupling in ethanolic KOH, yielding 65–75% isolated products .
- Applications : Demonstrated anticancer activity, likely due to thiadiazole and fluorophenyl groups enhancing DNA interaction .
Spirovetivanes (Natural Spiro[4.5]decanes)
- Example Compounds : β-Vetivone and β-vetispirene (phytoalexins) .
- Function: Produced by plants under stress (e.g., pathogen attack).
- Applications : Antimicrobial and stress-response roles in natural systems .
1,4-Dioxaspiro[4.5]decane
- Structural Differences :
- Applications : Primarily industrial solvents or intermediates.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Fluorinated spiro compounds (e.g., this compound) can be synthesized via halogenation or nucleophilic substitution, similar to methods used for Compound 14 .
- Bioactivity : Thia-azaspiro derivatives show higher anticancer activity than carbocyclic spiro compounds, attributed to heteroatom-mediated interactions (e.g., sulfur’s role in redox cycling) .
- Thermodynamic Stability : Fluorine substitution increases thermal stability compared to oxygenated analogs like 1,4-dioxaspiro[4.5]decane .
Biological Activity
4,4-Difluoro-2-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive azaspiro framework with two fluorine atoms attached to the 4-position. The presence of fluorine enhances the lipophilicity of the molecule, which may improve its bioavailability and interaction with biological membranes. This three-dimensional structure can significantly influence its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following table summarizes key findings related to its biological activity:
| Biological Activity | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Disruption of bacterial cell membranes |
| Anticancer | Inhibits proliferation of cancer cells in vitro | Induction of apoptosis and cell cycle arrest |
| Enzyme Modulation | Potential to modulate enzyme activity | Interaction with specific receptors or enzymes |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is critical for its effectiveness against resistant strains.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest. Its ability to modulate key proteins involved in apoptosis is crucial for its anticancer effects.
- Enzyme Interaction : Preliminary research suggests that this compound may enhance binding affinity to certain enzymes or receptors, potentially leading to altered enzyme activity or receptor modulation.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : In a laboratory setting, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell line.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
